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Tricyclic peptide MS-271 -

Tricyclic peptide MS-271

Catalog Number: EVT-244261
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Synthesis Analysis

The synthesis of MS-271 involves several key steps:

  1. Precursor Peptide Formation: The precursor peptide, known as MslA, comprises an N-terminal leader peptide and a C-terminal core peptide.
  2. Post-Translational Modifications: The maturation process includes leader peptide excision and modifications facilitated by enzymes encoded within the biosynthetic gene cluster. Notably, the introduction of D-tryptophan occurs through an epimerization process catalyzed by the enzyme MslH .
  3. Key Enzymatic Roles:
    • MslB1: Recognizes the precursor peptide.
    • MslB2: Functions as a leader peptide excision protease.
    • MslC: Catalyzes macrolactam formation.
    • MslE and MslF: Act as disulfide oxidoreductases to stabilize the final structure .

The heterologous expression of the MS-271 biosynthetic cluster in Streptomyces lividans has demonstrated that all necessary genes for MS-271 production are present and functional .

Molecular Structure Analysis

The molecular structure of MS-271 is characterized by its unique lasso topology, which is stabilized by disulfide bonds and steric interactions. The crystal structure analysis indicates that MS-271 forms distinct disulfide linkages between specific cysteine residues (Cys1-Cys13 and Cys7-Cys19) during maturation .

Structural Data

  • Amino Acid Composition: 21 amino acids including D-tryptophan.
  • Disulfide Bonds: Two critical disulfide bonds contributing to structural stability.
Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of MS-271 can be summarized as follows:

  1. Leader Peptide Cleavage: The leader peptide is cleaved off by MslB2, allowing the core peptide to mature.
  2. Epimerization Reaction: The conversion of L-tryptophan to D-tryptophan at the C-terminal position is catalyzed by MslH, which employs metal-dependent acid/base chemistry for this reversible reaction .
  3. Formation of Lasso Structure: The core peptide undergoes cyclization through macrolactam formation facilitated by MslC, leading to the characteristic lasso structure .
Mechanism of Action

The mechanism of action of MS-271 primarily involves its interaction with bacterial cell membranes, specifically targeting Gram-positive bacteria. It disrupts cellular processes by binding to lipid II, a key component in bacterial cell wall synthesis. This binding inhibits cell wall formation, leading to bacterial cell death .

Detailed Mechanism

  • Target Interaction: Binds to lipid II.
  • Outcome: Inhibition of cell wall synthesis resulting in bactericidal activity.
Physical and Chemical Properties Analysis

MS-271 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in polar solvents due to its amino acid composition.
  • Stability: The presence of disulfide bonds enhances thermal stability and resistance to proteolytic degradation.

Relevant Data

  • Molecular Weight: Approximately 2,400 Da (exact molecular weight can vary based on modifications).
  • pH Stability Range: Active within physiological pH ranges.
Applications

MS-271 is primarily recognized for its potential applications in medicinal chemistry:

  1. Antibacterial Agent: Effective against Gram-positive bacteria, making it a candidate for developing new antibiotics.
  2. Research Tool: Utilized in studies investigating lasso peptides' mechanisms and their role in microbial ecology.
  3. Drug Development: Its unique structure offers opportunities for bioengineering modifications aimed at enhancing efficacy or reducing toxicity .
Biosynthetic Pathways and Gene Cluster Architecture of MS-271

Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Classification

MS-271 belongs to the lasso peptide family, a specialized class of ribosomally synthesized and post-translationally modified peptides (RiPPs). Characterized by an N-terminal macrolactam ring through which the C-terminal tail is threaded, lasso peptides exhibit extraordinary thermal and proteolytic stability. MS-271 is classified as a Class I lasso peptide due to its two disulfide bonds that stabilize the threaded structure and its production by Streptomyces species. A distinctive feature is the presence of a D-tryptophan residue at its C-terminus, introduced via post-translational epimerization—a rarity among RiPPs that expands its structural and functional diversity [1] [7] [9].

Table 1: Classification of Lasso Peptides

ClassDisulfide BondsStabilizing MechanismExample
ITwoRing-tail covalent linkagesMS-271, Siamycin
IINoneSteric hindranceMicrocin J25
IIIOneRing-tail bondBI-32169
IVOneTail-embedded bondLP2006

Genomic Organization of the msl Biosynthetic Gene Cluster

The biosynthetic gene cluster for MS-271 (designated msl) spans ~15 kb in the genome of Streptomyces sp. M-271. It comprises nine core genes arranged in a conserved operon-like structure:

  • mslA: Encodes the precursor peptide (53 aa) with an N-terminal leader sequence (21 aa) and C-terminal core peptide (32 aa).
  • mslB1/B2: Split protease genes; mslB1 encodes the RiPP Recognition Element (RRE) for leader peptide binding, while mslB2 possesses cysteine protease activity for leader excision.
  • mslC: Macrolactam synthetase catalyzing ATP-dependent cyclization.
  • mslE/mslF: Disulfide oxidoreductases introducing two disulfide bonds.
  • mslH: Epimerase responsible for Trpᴰ formation.
  • mslR1/R2/G: Regulatory genes modulating cluster expression [1] [7] [9].Heterologous expression of the entire cluster in Streptomyces lividans confirmed its sufficiency for MS-271 production [1].

Table 2: Gene Functions in the MS-271 Biosynthetic Cluster

GeneProtein FunctionEssential for MS-271
mslAPrecursor peptide (leader + core)Yes
mslB1RRE domain for leader recognitionYes
mslB2Leader peptide excision proteaseYes
mslCMacrolactam synthetase (cyclization)Yes
mslE/FDisulfide bond formationYes
mslHTrp21 epimerizationYes
mslR2/GTranscriptional activationNo (enhances yield)

Role of Precursor Peptide MslA in MS-271 Maturation

MslA serves as the scaffold for MS-271 biosynthesis. Its N-terminal leader peptide (sequence: MSAIYEPPALQEIGDFDELTK) contains a conserved "YxxPxL" motif critical for recognition by the RRE domain of MslB1. The C-terminal core peptide (sequence: CLGIGSCDDFAGCGYAIVCFW) harbors residues essential for macrocyclization (Cys1, Asp9) and disulfide bonding (Cys1, Cys7, Cys13, Cys19). Trp21, the ultimate C-terminal residue, undergoes epimerization to the D-configuration. Notably, the core peptide is ribosomally synthesized in the L-configuration, with all post-translational modifications occurring post-folding [1] [3] [7].

Enzymatic Processing by Split Proteases (MslB1/B2) and Cyclization Catalysts (MslC)

Maturation proceeds via an ordered cascade:

  • Leader Peptide Recognition (MslB1): The RRE domain of MslB1 binds the "YxxPxL" motif in the MslA leader peptide, forming a pre-complex that positions the core for modification [7] [9].
  • Leader Excision (MslB2): MslB2, a cysteine protease, cleaves the leader peptide at the Thr⁻¹↓Cys¹ junction. This step requires prior MslB1 binding [1].
  • Macrocyclization (MslC): MslC, an ATP-dependent synthetase, catalyzes macrolactam ring formation between the N-terminal amine of Cys1 and the side-chain carboxylate of Asp9. This creates the 9-residue ring (Cys1–Asp9) through which the C-terminal tail (Gly10–Trp21) is threaded [1] [7].

Table 3: Key Residues in MslA Core Peptide Processing

Residue PositionRole in BiosynthesisModifying Enzyme
Cys1N-terminus for macrolactam ringMslC
Asp9Carboxylate for macrolactam ringMslC
Cys1/Cys13Disulfide bond 1 (Cys¹→Cys¹³)MslE
Cys7/Cys19Disulfide bond 2 (Cys⁷→Cys¹⁹)MslF
Trp21Epimerization site (L→D conversion)MslH

Post-Translational Modifications: Disulfide Bond Formation and Epimerization

Following cyclization, two additional modifications complete MS-271’s tricyclic architecture:

  • Disulfide Bond Formation: The oxidoreductases MslE and MslF catalyze the formation of two interlocking disulfide bonds:
  • Bond 1: Cys1 → Cys13 (anchors tail to ring)
  • Bond 2: Cys7 → Cys19 (stabilizes tail threading)These bonds confer exceptional stability and lock the lasso topology [1] [9].
  • Trp21 Epimerization (MslH): MslH, a metalloepimerase with a calcineurin-like fold, inverts the Cα stereochemistry of Trp21. Structural studies reveal MslH functions as an octamer. Each monomer possesses a catalytic cleft that binds the C-terminus of MslA via a "grip-like" subdomain. Crucially, MslH utilizes a Ca²⁺-dependent acid/base mechanism:
  • A Ca²⁺ ion coordinates six ligands in an octahedral geometry.
  • Two catalytic dyads (His¹⁷⁰/Asp¹⁷⁴ and His³⁰⁰/Asp³⁰⁴) abstract and reprotonate the Cα-H of Trp21 via water-mediated proton transfer.
  • Mutagenesis of His¹⁷⁰, Asp¹⁷⁴, His³⁰⁰, or Asp³⁰⁴ abolishes epimerase activity [3] [8].This epimerization is reversible and occurs before leader peptide excision in the natural biosynthetic sequence, as confirmed by heterologous expression [1] [3].

Table 4: Enzymes Catalyzing Post-Translational Modifications in MS-271

EnzymeFunctionCofactors/MechanismStructural Features
MslE/FDisulfide oxidoreductasesNADPH-dependent redox chemistryThioredoxin-like fold
MslHTrp21 epimeraseCa²⁺-dependent acid/base catalysisCalcineurin-like fold; octamer

Compound Names Mentioned:

  • MS-271
  • Siamycin
  • Microcin J25
  • BI-32169
  • LP2006
  • Humidimycin
  • Aborycin
  • Specialicin

Properties

Product Name

Tricyclic peptide MS-271

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